molecular formula C15H13NO4 B12572251 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one CAS No. 634606-85-2

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one

Cat. No.: B12572251
CAS No.: 634606-85-2
M. Wt: 271.27 g/mol
InChI Key: JHRQCOFXNARIDO-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one typically involves the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products

    Oxidation: Formation of 3-oxo-3-(2-nitrophenyl)-1-phenylpropan-1-one or 3-carboxy-3-(2-nitrophenyl)-1-phenylpropan-1-one.

    Reduction: Formation of 3-Hydroxy-3-(2-aminophenyl)-1-phenylpropan-1-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with the nitro group in the para position.

    3-Hydroxy-3-(2-chlorophenyl)-1-phenylpropan-1-one: Similar structure but with a chloro group instead of a nitro group.

    3-Hydroxy-3-(2-methylphenyl)-1-phenylpropan-1-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and biological activity. The combination of the hydroxyl, nitrophenyl, and phenyl groups also provides a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

634606-85-2

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H13NO4/c17-14(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-13(12)16(19)20/h1-9,15,18H,10H2

InChI Key

JHRQCOFXNARIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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